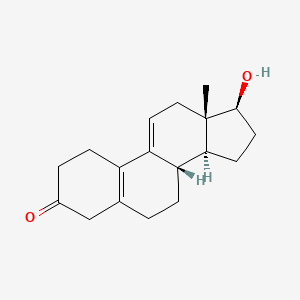

17beta-Hydroxyestra-5(10),9(11)-dien-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,6,7,8,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-17,20H,2-7,9-10H2,1H3/t15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTRUFSEOHTFSE-OWSLCNJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966543 | |

| Record name | 17-Hydroxyestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5218-51-9 | |

| Record name | 17beta-Hydroxyestra-5(10),9(11)-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005218519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 17beta Hydroxyestra 5 10 ,9 11 Dien 3 One and Derivatives

Total and Partial Synthesis Approaches

The construction of the 17beta-Hydroxyestra-5(10),9(11)-dien-3-one framework is approached through both partial synthesis, which modifies existing steroid structures, and total synthesis, which builds the molecule from non-steroidal starting materials. Partial synthesis is common when precursors with the core steroidal skeleton are available, while total synthesis offers flexibility in creating diverse analogues.

A prevalent strategy for synthesizing this compound and its derivatives begins with the steroid intermediate Estra-4,9-diene-3,17-dione (B195082). wikipedia.org This compound already contains the desired carbon skeleton and the C9-C10 double bond, making it a valuable starting point. The synthetic sequence involves the selective protection of one carbonyl group, followed by the reduction of the other, and concluding with a deprotection step.

The synthesis often proceeds via an intermediate known as 3,3-Dimethoxyestra-5(10),9(11)-dien-17-one. chemicalbook.comchemicalbook.comnih.gov This compound is formed by protecting the C3-ketone of a related precursor, which shifts the double bond from the C4-C5 position to the C5-C10 position, a key structural feature of the final product. The C3-ketone is converted into a dimethyl ketal, rendering it unreactive to the subsequent reduction step.

With the C3 position protected, the focus shifts to the stereoselective reduction of the C17-ketone. This transformation is crucial for establishing the biologically active 17-beta-hydroxyl group. Common reducing agents are employed to convert the ketone into a secondary alcohol. The choice of reagent is critical to ensure high yield and the correct stereochemical outcome.

Table 1: Reagents for C17-Ketone Reduction

| Reagent Name | Typical Conditions | Outcome |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, low temperature | Preferential formation of the 17β-hydroxy isomer |

The reduction of the 17-ketone on the 3,3-dimethoxy protected steroid yields (17β)-3,3-Dimethoxyestra-5(10),9(11)-dien-17-ol as the primary product.

The final step in this synthetic sequence is the removal of the protecting group at the C3 position. The 3,3-dimethoxy ketal is hydrolyzed under acidic conditions to regenerate the C3-ketone. google.com This deprotection step is typically accomplished using a dilute acid in an aqueous solvent system. The reaction is carefully controlled to avoid unwanted side reactions or rearrangement of the sensitive double bond system. This hydrolysis furnishes the target molecule, this compound.

An alternative to partial synthesis from existing steroids is a total synthesis approach that builds the steroidal framework from simpler, non-steroidal precursors. One such method utilizes δ-lactones as starting materials to construct the A-ring of the steroid. rsc.orgnih.gov This approach is part of a broader strategy for preparing Estra-4,9-diene-3,17-dione and its derivatives. google.com

In this synthetic route, a key step involves the reaction of a δ-lactone with a Grignard reagent. google.com Grignard reagents are powerful nucleophiles that readily react with esters and lactones. organic-chemistry.org The addition of a specific Grignard reagent to the lactone initiates the construction of the steroid's carbon skeleton. The reaction typically involves the opening of the lactone ring followed by the addition of a second equivalent of the Grignard reagent to an intermediate ketone, leading to the formation of a diol after an acidic workup. youtube.com This process effectively combines two smaller molecular fragments, setting the stage for subsequent ring-forming reactions.

Following the Grignard reaction, the resulting intermediate alcohol is subjected to oxidation. google.com The Jones oxidation is a robust and efficient method for converting secondary alcohols to ketones and is widely used in steroid synthesis. numberanalytics.comnumberanalytics.comwikipedia.orgnih.gov The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, oxidizes the alcohol group formed in the previous step to a ketone. organic-chemistry.org

This oxidation creates a diketone precursor which is primed for the final and most complex transformation: a domino or tandem cyclization reaction. google.com This acid-catalyzed cascade of intramolecular reactions rapidly builds the B, C, and D rings of the steroid in a single, efficient step, leading to the formation of the complete tetracyclic core of Estra-4,9-diene-3,17-dione, which can then be converted to the final product as described previously.

Table 2: Key Steps in Total Synthesis from δ-Lactone

| Step | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| 1 | Grignard Reaction | δ-Lactone, Grignard Reagent, THF/Ether | Carbon skeleton construction, ring opening google.com |

| 2 | Oxidation | Jones Reagent (CrO₃, H₂SO₄, Acetone) | Formation of diketone precursor numberanalytics.comnumberanalytics.com |

One-pot synthesis methods for dienones

The introduction of the Δ⁹(¹¹) double bond, a key feature of the target compound, is often achieved through dehydrogenation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are widely used for creating α,β-unsaturated carbonyl systems and can be employed to transform a suitable estrone (B1671321) precursor into a Δ⁹,¹¹-estrone derivative. google.com The mechanism for this transformation involves a hydride transfer to the quinone, creating a carbocation in the steroid substrate, which is followed by proton transfer to produce the double bond. google.com Combining such dehydrogenation steps with other transformations in a single pot represents an advanced strategy for the synthesis of complex dienones like this compound.

Stereochemical Control in Synthetic Pathways

The biological activity of steroids is critically dependent on their stereochemistry. Therefore, controlling the spatial arrangement of atoms during synthesis is of paramount importance.

Diastereoselectivity in reduction reactions

The reduction of carbonyl groups at C-3 and C-17 of the estrane (B1239764) nucleus must be highly selective to yield the desired stereoisomer.

Reduction of the C-17 Carbonyl: The conversion of a 17-oxo group to a 17β-hydroxyl group is a common and crucial transformation. wikipedia.org Biocatalysis offers a highly selective method for this reduction. For instance, the yeast strain Zygowilliopsis sp. WY7905 has been shown to catalyze the reduction of various 17-oxosteroids, such as estrone, to the corresponding 17β-hydroxysteroids with high precision. wikipedia.org This microbial reduction can achieve greater than 90% yield and a diastereomeric excess (d.e.) of over 99% for the desired 17β-alcohol. wikipedia.org A key advantage of this enzymatic method is the absence of by-products, which simplifies the purification process. wikipedia.org Chemical methods are also employed; for example, the stereoselective reduction of a sterically hindered 17-ketone can be directed by the existing steroid backbone, where hydride attack occurs preferentially from the less hindered α-face to generate the 17β-alcohol. youtube.com

| Position | Reagent/Method | Selectivity | Key Findings | Reference |

|---|---|---|---|---|

| C-17 | Yeast (Zygowilliopsis sp. WY7905) | >99% d.e. for 17β-OH | High yield and selectivity, clean conversion. | wikipedia.org |

| C-17 | Chemical Hydride Reagents | High 17β-selectivity | Attack occurs from the less hindered α-face. | youtube.com |

| Δ⁴-ene-3-one | Pd-Catalyzed Hydrogenation | Dependent on conditions | C-17 substituents and chiral ionic liquids influence 5β-selectivity. | nih.govadichemistry.com |

Regioselective functionalization of the estrane nucleus

Introducing chemical groups at specific positions on the steroid core without affecting other reactive sites is a key challenge. Dehydrogenation to form the 9(11)-double bond is a prime example of regioselective functionalization. The use of DDQ is effective for this purpose, selectively introducing unsaturation into the C-ring. google.com Another reagent, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), can lead to the regioselective hydroxylation at the C-9 position and nitration at the C-11 position in A-ring aromatic steroid derivatives. google.com Furthermore, synthetic strategies have been developed for the introduction of functionalized side chains at specific positions, such as C-3 or C-17, to generate diverse steroid derivatives. youtube.com

Derivatization Strategies for Synthetic Intermediates

The synthesis of complex molecules often requires a multi-step approach where functional groups are temporarily masked or converted into other functionalities to facilitate subsequent reactions.

Protection and deprotection of functional groups (e.g., ketals, hydroxyl groups)

Protecting groups are essential tools in steroid synthesis to temporarily block reactive sites like hydroxyl and ketone functions. libretexts.org

Hydroxyl Group Protection: Hydroxyl groups are often protected as ethers or esters due to their reactivity. youtube.comnumberanalytics.com Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are widely used because they are easy to introduce and can be selectively removed under mild conditions using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comyoutube.com Benzyl (Bn) ethers are also common and are typically cleaved by catalytic hydrogenolysis. numberanalytics.com

Ketone and Diol Protection: Carbonyl groups are highly susceptible to nucleophilic attack and are frequently protected as acetals or ketals. libretexts.org Cyclic ketals, formed by reacting a ketone with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst, are stable to basic and nucleophilic conditions. youtube.comlibretexts.org They can be readily removed by acid hydrolysis when the protection is no longer needed. youtube.com This strategy is reversible, as ketones and aldehydes can be used to protect 1,2- and 1,3-diols. libretexts.org

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Silyl Ether (e.g., TBDMS) | Silyl chloride, Base (e.g., Imidazole) | Fluoride source (e.g., TBAF) | numberanalytics.comyoutube.com |

| Hydroxyl (-OH) | Benzyl Ether (-OBn) | BnBr, Base (e.g., NaH) | Catalytic Hydrogenolysis (H₂, Pd/C) | numberanalytics.com |

| Ketone (C=O) | Cyclic Ketal | Diol (e.g., Ethylene Glycol), Acid Catalyst | Aqueous Acid | youtube.comlibretexts.org |

| 1,2-Diol | Acetonide (Isopropylidene Ketal) | Acetone (B3395972) or 2,2-Dimethoxypropane, Acid Catalyst | Aqueous Acid | libretexts.org |

Introduction of specific functionalities for further synthesis (e.g., cyanomethyl groups)

The introduction of functional handles like the cyanomethyl group (–CH₂CN) opens pathways for further molecular elaboration. A primary method for installing such a group is through the alkylation of an enolate. An appropriate ketone precursor can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. libretexts.org This nucleophilic enolate can then react with an electrophile such as bromoacetonitrile (B46782) or chloroacetonitrile (B46850) in an SN2 reaction to form a new carbon-carbon bond, attaching the cyanomethyl group at the α-position to the carbonyl. libretexts.orgyoutube.com The regioselectivity of this alkylation can often be controlled; using kinetic conditions (strong, bulky base at low temperature) typically leads to alkylation at the less substituted α-carbon. libretexts.org

Another related transformation is the regioselective cyanohydration of a 17-keto steroid, which can be achieved with high yield using acetone cyanohydrin and potassium carbonate. nih.gov This reaction yields a 17-cyano-17-hydroxy functionality. While not a cyanomethyl group, the resulting cyanohydrin is a versatile intermediate that can be further transformed.

Biosynthetic Pathways and Precursor Roles of the Estra 5 10 ,9 11 Diene System

Role as an Intermediate in Steroidogenesis (if applicable in non-human biological systems)

Currently, there is a lack of scientific evidence to suggest that 17beta-Hydroxyestra-5(10),9(11)-dien-3-one or the broader estra-5(10),9(11)-diene system functions as a natural intermediate in the steroidogenesis pathways of non-human biological systems, such as in plants or microbes. The primary context for the existence and utility of this compound is within synthetic organic chemistry.

Precursor relationships with other key steroid compounds

The estra-5(10),9(11)-diene framework is a critical stepping stone in the synthesis of several important steroidal compounds, including certain anabolic steroids and progestins.

The estra-5(10),9(11)-diene structure is a key intermediate in the synthesis of the potent anabolic steroid Trenbolone (B1683226). One synthetic route to Trenbolone involves the conversion of (17β)-17-Hydroxyestra-5,9-dien-3-one to Trenbolone (estra-4,9,11-trien-17β-ol-3-one) through an oxidation process. google.comepo.org This highlights the role of the estra-5(10),9(11)-diene system as a precursor in the production of this notable anabolic agent.

The estra-5(10),9(11)-diene system is intricately linked to other dienone and trienone structures through various synthetic pathways. For instance, estra-5(10),9(11)-diene steroids can be chemically converted to estra-4,9(10)-diene steroids. google.com This transformation is a crucial step in the synthesis of various hormonal drugs.

A notable example is the synthesis of Dienogest (B1670515), a progestin used in oral contraceptives. The synthesis of Dienogest can start from estra-4,9-diene-3,17-dione (B195082), which is then converted to an estra-5(10),9(11)-diene intermediate, specifically estra-5(10),9(11)-diene-3,17-dione-3,3-(2,2-dimethylpropylene) ketal. google.com This intermediate is then further processed to yield Dienogest. google.com The dione (B5365651) variant, Estra-5(10),9(11)-diene-3,17-dione, is also recognized as an impurity in the final Dienogest product. axios-research.com

Furthermore, the related compound Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal is a versatile intermediate used in the synthesis of a range of steroidal compounds. chemimpex.com

Data Tables

Table 1: Properties of Key Steroid Intermediates

| Compound Name | Molecular Formula | CAS Number | Key Role |

|---|---|---|---|

| Estra-5(10),9(11)-diene-3,17-dione | C18H22O2 | 2503-06-2 | Intermediate for 3-keto-desogestrel, Dienogest impurity axios-research.comgoogle.com |

| Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal | C20H26O3 | 5571-36-8 | Intermediate in steroid synthesis google.com |

| Estra-4,9-diene-3,17-dione | C18H22O2 | 5571-36-8 | Starting material for Dienogest synthesis google.com |

Enzymatic and Microbial Biotransformations of 17beta Hydroxyestra 5 10 ,9 11 Dien 3 One

In Vitro Mammalian Liver Microsomal Metabolism Studies

The in vitro metabolism of steroids using mammalian liver microsomes is a fundamental approach to understanding their biotransformation. nih.govresearchgate.net These preparations contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s and various reductases, which are crucial for the modification of steroid structures. nih.govresearchgate.net

Cytochrome P450 (CYP) mediated oxidations and hydroxylations

Cytochrome P450 enzymes are a major family of catalysts involved in the oxidative metabolism of a wide array of xenobiotics, including steroids. nih.govnih.gov For steroids with structures analogous to 17beta-Hydroxyestra-5(10),9(11)-dien-3-one, CYP-mediated reactions are expected to be a primary metabolic route. Studies on the related compound trenbolone (B1683226) (17β-hydroxyestra-4,9,11-trien-3-one) have shown that hydroxylation can occur at various positions on the steroid nucleus. nih.gov For instance, in rats, hydroxylation at the 16α-position is a significant pathway. nih.gov Similarly, research on other synthetic steroids demonstrates that CYP enzymes such as CYP3A4 and CYP2C9 are heavily involved in their metabolism, often leading to hydroxylated metabolites. nih.gov For ethinylestradiol, a synthetic estrogen, multiple P450 isoforms were found to catalyze its metabolism, with 2-hydroxylation being a major pathway. nih.gov It is plausible that this compound would also be a substrate for various CYP isoforms, leading to the formation of hydroxylated derivatives.

Table 1: Examples of CYP-Mediated Metabolism of Related Steroids

| Compound | Metabolizing Enzyme(s) | Major Metabolite(s) | Species | Reference |

|---|---|---|---|---|

| Trenbolone | Not specified | 16α-hydroxyestra-4,9,11-trien-3,17-dione | Rat | nih.gov |

| Mifepristone | CYP2B6, CYP3A4 | GSH conjugates | Human, Rat | nih.gov |

| Ethinylestradiol | CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP3A4 | 2-hydroxy-EE | Human | nih.gov |

Reductive transformations by specific enzymes (e.g., 3-ketosteroid reductases, 17beta-hydroxysteroid dehydrogenases)

Reductive enzymes play a critical role in steroid metabolism. 17beta-hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that catalyze the interconversion of 17-keto and 17β-hydroxy steroids. wikipedia.orgnih.gov These enzymes are pivotal in regulating the biological activity of androgens and estrogens. nih.govnih.gov It is highly probable that the 17β-hydroxy group of this compound can be oxidized by a 17β-HSD to form the corresponding 17-keto derivative. Conversely, if the 17-keto version of this compound were present, it could be reduced to the 17β-hydroxy form. Different isoforms of 17β-HSD exhibit distinct substrate specificities and tissue distribution. nih.govorigene.com

The 3-keto group is also susceptible to reduction. 3-ketosteroid reductases can convert the 3-oxo function to a 3-hydroxy group, a common step in steroid inactivation and elimination pathways. For example, 17β-HSD type 7 has been identified as a 3-ketosteroid reductase involved in cholesterol biosynthesis. nih.gov

Aromatization pathways

Aromatization, the conversion of the A-ring of a steroid to a phenolic ring, is a key step in the biosynthesis of estrogens, catalyzed by the enzyme aromatase (CYP19A1). While the 5(10),9(11)-diene structure of this compound is not the typical substrate for aromatase, which usually acts on androstenedione (B190577) and testosterone (B1683101), the potential for aromatization cannot be entirely dismissed without specific experimental data. Studies on trenbolone have indicated that aromatization of the A-ring is a minor metabolic pathway in both rats and heifers. nih.gov This suggests that if aromatization of this compound occurs, it is likely to be a minor metabolic route.

Hydrogenation of double bonds and stereospecificity (e.g., 5αH- and 5βH-metabolites)

The double bonds at the 5(10) and 9(11) positions are potential sites for hydrogenation. The reduction of the Δ4-double bond in many steroids is a well-established metabolic pathway, leading to the formation of 5α- and 5β-dihydro metabolites. The stereospecificity of this reduction is determined by the specific 5α- or 5β-reductase enzymes involved. Given the 5(10)-double bond in the subject compound, its reduction would lead to different stereochemical outcomes compared to the more common Δ4-steroids. The hydrogenation of the 9(11)-double bond is also a possibility, which would further increase the diversity of potential metabolites.

Alterations of side chains and functional group modifications

Beyond hydroxylation and reduction, other modifications can occur. For instance, if the steroid possesses side chains, these can be altered. In the case of this compound, which lacks extensive side chains, the primary functional groups for modification are the 3-keto and 17β-hydroxy groups. As mentioned, the 17β-hydroxy group can be oxidized to a ketone. Further metabolism could involve conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, which are common phase II metabolic pathways that increase water solubility and facilitate excretion. researchgate.netresearchgate.net

Microbial Transformation Studies

Microorganisms are versatile biocatalysts capable of performing a wide range of transformations on steroid molecules. While specific studies on the microbial transformation of this compound are not available, the extensive literature on microbial steroid biotransformation allows for informed predictions. Fungi and bacteria are known to carry out reactions such as hydroxylation, dehydrogenation, double bond cleavage, and aromatization on various steroid substrates.

Hydroxylation is a very common microbial transformation, with the position of hydroxylation being dependent on the specific microbial species and its enzymatic machinery. Dehydrogenation at the 17-position, converting the 17β-hydroxy group to a 17-keto group, is also a frequently observed reaction. Some microorganisms are also capable of reducing the keto group at position 3. The double bonds at 5(10) and 9(11) could also be subject to microbial hydrogenation. The potential for A-ring aromatization by certain microorganisms also exists.

Table 2: Common Microbial Transformations of Steroids

| Transformation Type | Reaction | Potential Product from this compound |

|---|---|---|

| Hydroxylation | Introduction of a hydroxyl group | Hydroxylated derivatives at various positions |

| Dehydrogenation | Oxidation of a hydroxyl group | Estra-5(10),9(11)-diene-3,17-dione |

| Reduction | Reduction of a keto group | 3-hydroxy-estra-5(10),9(11)-dien-17β-ol |

Characterization of specific enzymatic reactions catalyzed by microbial systems

Identification and Structural Elucidation of Metabolites in Research Models

The successful identification and characterization of metabolites formed during biotransformation are paramount to understanding the underlying enzymatic processes. This is typically achieved through a combination of separation and analytical techniques.

Chromatographic and spectroscopic techniques for metabolite analysis

A multi-step analytical approach is generally employed to analyze the products of steroid biotransformation. scirp.orgresearchgate.netnih.gov

Extraction and Separation : Following incubation of the steroid substrate with the microorganism, the resulting metabolites are extracted from the culture medium using organic solvents. The crude extract, containing a mixture of the parent compound and various metabolites, is then subjected to chromatographic separation.

Chromatography : Thin-layer chromatography (TLC) is often used for initial screening and to monitor the progress of the transformation. researchgate.netnih.gov For preparative separation and purification of the individual metabolites, column chromatography with silica (B1680970) gel is a standard method. researchgate.net High-performance liquid chromatography (HPLC) provides higher resolution and is used for both analytical quantification and purification. nih.gov Gas chromatography (GC), often coupled with mass spectrometry, is also used, particularly for volatile derivatives. researchgate.netnih.gov

Structural Elucidation : Once the metabolites are isolated and purified, their chemical structures are determined using a suite of spectroscopic techniques.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is crucial for determining the precise molecular weight and elemental formula of a metabolite. scirp.org Fragmentation patterns observed in MS/MS analysis provide valuable clues about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure elucidation. One-dimensional (1D) NMR techniques (¹H and ¹³C NMR) reveal information about the chemical environment of protons and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the connectivity between atoms and definitively map the entire molecular structure, including the stereochemistry of new functional groups. scirp.org

This combination of chromatographic separation and spectroscopic analysis allows researchers to identify known metabolites by comparing their data with that of reference standards or to elucidate the structures of novel compounds formed through previously uncharacterized enzymatic pathways. scirp.orgnih.gov

Comparison of metabolic pathways across different experimental models

The biotransformation of this compound and its closely related analogs showcases a divergence in metabolic routes, primarily influenced by the enzymatic capabilities of the host organism or microorganism. Key transformations include hydroxylation, reduction, and epimerization, leading to a variety of metabolites with altered biological activities.

In mammalian systems, such as in vivo studies in rats and cattle, the metabolism of structurally similar steroids like trenbolone acetate (B1210297), which is hydrolyzed to 17beta-hydroxyestra-4,9,11-trien-3-one, demonstrates species-specific pathways. In rats, the primary metabolic routes involve oxidation of the 17-hydroxyl group and hydroxylation at the 16-alpha position. nih.gov Conversely, in heifers, 17-alpha-epimerization is the predominant pathway, a detoxification mechanism that significantly reduces the biological potency of the steroid. nih.gov While direct studies on this compound are limited, these findings suggest that mammalian metabolism is characterized by oxidative modifications and stereochemical alterations.

In contrast, microbial biotransformations present a different metabolic landscape. Studies involving various microorganisms have shown the potential for a wider array of modifications. For instance, research on the progestin dienogest (B1670515), for which this compound is a precursor, has identified several microbially formed metabolites. nih.gov These transformations are often mediated by enzymes such as hydroxysteroid dehydrogenases (HSDs), which are widespread among bacteria, fungi, and yeasts. sci-hub.box These enzymes can catalyze the reduction of the 17-keto group to a 17beta-hydroxyl group, a common step in steroid metabolism. sci-hub.box

Furthermore, the gut microbiome has been shown to play a significant role in the metabolism of steroids. Dienogest therapy, for example, has been observed to alter the composition of the gut microbiota, suggesting an interaction between the compound and microbial enzymatic activities. mdpi.commdpi.com Microbial enzymes within the gut are capable of various transformations, including reductions and hydroxylations, which can significantly impact the structure and activity of steroid compounds. nih.gov

The following table provides a comparative overview of the metabolic pathways observed for this compound and related steroids across different experimental models.

| Experimental Model | Primary Metabolic Pathways | Key Enzymes (Putative) | Major Metabolites (Observed or Predicted for related compounds) |

| Rat (in vivo) | Oxidation of 17-hydroxyl group, 16α-hydroxylation nih.gov | 17β-Hydroxysteroid dehydrogenase, 16α-hydroxylase | 17-keto derivatives, 16α-hydroxy metabolites nih.gov |

| Heifer (in vivo) | 17α-epimerization nih.gov | 17α-hydroxysteroid dehydrogenase/epimerase | 17α-hydroxy epimers nih.gov |

| Microbial Cultures | Hydroxylation, Reduction nih.govsci-hub.box | Hydroxysteroid dehydrogenases, Cytochrome P450 monooxygenases | Hydroxylated derivatives, Reduced metabolites nih.gov |

| Human (in vivo, for Dienogest) | Hydroxylation nih.gov | Cytochrome P450 3A4 (CYP3A4) nih.gov | Pharmacologically inactive hydroxylated metabolites nih.gov |

Detailed Research Findings:

A study on the endocrinologic profile of dienogest metabolites identified four metabolites formed through microbial transformation, although the specific microorganisms and detailed pathways were not fully elucidated. nih.gov The study did confirm that none of the tested metabolites exhibited increased progestational activity compared to the parent compound, suggesting that microbial metabolism, in this context, leads to detoxification or alteration of activity rather than bioactivation. nih.gov

In humans, dienogest, the final product derived from this compound, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.gov This results in the formation of pharmacologically inactive metabolites that are rapidly eliminated. nih.gov This pathway is a hallmark of xenobiotic metabolism in humans, aiming to increase water solubility and facilitate excretion.

The ability of various microorganisms, including bacteria and fungi, to perform specific steroid transformations like 17beta-reduction has been well-documented for a range of steroidal compounds. sci-hub.box These reactions are crucial in both the pharmaceutical production of steroids and their environmental degradation. The enzymes responsible, 17beta-hydroxysteroid dehydrogenases, are part of a large and diverse family of oxidoreductases. nih.gov

Molecular Interactions and Mechanistic Studies of 17beta Hydroxyestra 5 10 ,9 11 Dien 3 One and Analogs

Receptor Binding Investigations (in vitro/in silico)

The interaction of a steroid with its receptor is a critical determinant of its biological activity. The binding affinity and specificity of 17beta-Hydroxyestra-5(10),9(11)-dien-3-one for various nuclear receptors can be predicted by examining the characteristics of structurally related compounds.

Progesterone (B1679170) receptor binding affinity and specificity

| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound |

| 17α-acetoxy-11β-aryl-estra-4,9-dien-3-one derivative | Progesterone Receptor | Maintained | - |

| 17α-(3-hydroxypropyl)-11β-aryl-estra-4,9-dien-3-one derivative | Progesterone Receptor | Maintained | - |

| 17α-acetoxy-11β-aryl-estra-4,9-dien-3-one derivative | Glucocorticoid Receptor | High | - |

| 17α-(3-hydroxypropyl)-11β-aryl-estra-4,9-dien-3-one derivative | Glucocorticoid Receptor | Significantly Diminished | - |

This table illustrates the impact of C17 substituent modifications on receptor binding for analogous steroid structures, suggesting that the 17-hydroxyl group in this compound may influence its binding profile.

Estrogen receptor (ERα, ERβ) interaction analysis

The interaction of steroids with estrogen receptors (ERα and ERβ) is crucial for their estrogenic or anti-estrogenic effects. The binding affinity is largely influenced by the presence of a phenolic A-ring, which is absent in this compound.

The binding of estrogens to the ER ligand-binding domain (LBD) is a well-characterized interaction. A key feature for high-affinity binding is the presence of a phenolic hydroxyl group that can act as both a hydrogen bond donor and acceptor, interacting with key amino acid residues such as Glu353, Arg394, and a conserved water molecule in the binding pocket nih.gov. The 17β-hydroxyl group of estradiol (B170435) forms another important hydrogen bond with His524 nih.gov. Given that this compound lacks the phenolic A-ring, its binding affinity to both ERα and ERβ is expected to be significantly lower than that of estradiol. The absence of this critical phenolic hydroxyl group would prevent the formation of the key hydrogen bonds that anchor typical estrogens in the binding pocket.

The structural differences between ERα and ERβ ligand binding domains allow for the development of subtype-selective ligands. The LBD of ERβ is slightly smaller than that of ERα, and differences in key amino acid residues (e.g., Leu384 in ERα vs. Met348 in ERβ) can be exploited to achieve selectivity nih.gov. While no specific data exists for this compound, studies on other synthetic steroids demonstrate that modifications to the steroid scaffold can influence selectivity. However, without the foundational phenolic A-ring, it is unlikely that this compound would exhibit high affinity or significant selectivity for either ER subtype.

Enzyme Modulation and Inhibition Mechanisms

Steroids can also exert their effects by modulating the activity of enzymes involved in steroid metabolism, such as the 17beta-hydroxysteroid dehydrogenases (17β-HSDs).

Interaction with 17beta-hydroxysteroid dehydrogenase (17β-HSD) isoforms

The 17β-HSD family of enzymes plays a crucial role in the biosynthesis and metabolism of active steroid hormones by catalyzing the interconversion of 17-keto and 17β-hydroxy steroids. For example, 17β-HSD1 converts the less active estrogen, estrone (B1671321), into the highly potent estradiol, while 17β-HSD2 catalyzes the reverse reaction.

Inhibitors of 17β-HSD1 are of therapeutic interest for estrogen-dependent diseases like breast cancer. In silico studies of retinoic acid derivatives as potential inhibitors of 17β-HSD1 have shown that compounds with high binding affinities (e.g., -9.9 kcal/mol) can be identified through computational screening. These studies highlight the importance of specific structural features for effective inhibition.

Specificity towards type 1 versus type 2 5-alpha-reductase isoforms

There is no publicly available research that specifically details the inhibitory activity or substrate specificity of this compound towards type 1 and type 2 isoforms of 5-alpha-reductase. Studies on the closely related compound, trenbolone (B1683226) (17β-hydroxyestra-4,9,11-trien-3-one), have indicated that it is not a substrate for 5-alpha-reductase. nih.gov This resistance to 5-alpha-reduction is a noted characteristic of trenbolone. nih.gov However, due to the structural differences between trenbolone and this compound, these findings cannot be directly extrapolated. Without specific enzymatic assays, any statements on the selectivity of this compound for 5-alpha-reductase isoforms would be speculative.

NADPH-dependent reduction mechanisms

The reduction of steroid hormones is often a critical step in their metabolism, frequently involving NADPH as a cofactor. nih.gov Enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs) utilize NADPH to catalyze the reduction of keto-steroids. nih.gov However, specific studies detailing the NADPH-dependent reduction of this compound, including the identification of the primary enzymes involved and the resulting metabolites, are not available in the reviewed scientific literature. General information on testosterone (B1683101) metabolism indicates that both 5-alpha-reductase and 17β-HSD are key enzymes, but their specific roles in the metabolism of this particular dienone have not been elucidated. nih.gov

Aromatase inhibition studies

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy in certain hormone-dependent conditions. nih.gov The synthetic androgen methyltrienolone (B1676529) (R 1881), which shares a similar estra-4,9,11-triene structure, is presumed not to be metabolized into estrogens, suggesting a lack of interaction with aromatase. nih.gov Similarly, trenbolone is not aromatized. nih.gov While this suggests that steroids with this particular backbone may not be substrates for aromatase, there is no direct evidence or quantitative data (such as IC50 or Ki values) from studies on this compound to confirm or deny any inhibitory activity towards aromatase.

Other relevant enzymatic interactions (e.g., steroid sulfatase)

Steroid sulfatase (STS) is another important enzyme in steroid metabolism, responsible for the conversion of inactive steroid sulfates to their active forms. Inhibition of STS is a focus of research for hormone-dependent diseases. nih.govmedchemexpress.com A thorough search of the scientific literature did not yield any studies that have investigated the interaction of this compound with steroid sulfatase. Therefore, its potential as a substrate or inhibitor of this enzyme remains unknown.

Structure Activity Relationship Sar Studies: Theoretical and Computational Perspectives

Computational Docking Studies

Computational docking is a powerful tool to predict the preferred binding orientation of a small molecule to a macromolecular target. In the case of 17beta-Hydroxyestra-5(10),9(11)-dien-3-one, a primary target of interest is 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme pivotal in the biosynthesis of the potent estrogen, estradiol (B170435).

Prediction of binding modes and affinities with target proteins

Docking studies of compounds structurally similar to this compound into the active site of 17β-HSD1 have provided valuable insights into its likely binding mode. These studies consistently show that steroidal ligands occupy a well-defined pocket. The orientation of these ligands is typically anchored by hydrogen bonds at both ends of the steroid scaffold, with the core structure stabilized by extensive hydrophobic interactions.

Molecular dynamics (MD) simulations, which provide a dynamic view of the binding, suggest that the interaction between an inhibitor and 17β-HSD1 is stable over time. For instance, simulations of inhibitor-enzyme complexes have shown that the root mean square deviation (RMSD) of the complex remains low, indicating a stable binding conformation researchgate.net. The binding free energy (ΔGbind), a measure of binding affinity, can be calculated using methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) approach. For potent inhibitors of 17β-HSD1, these values are significantly negative, indicating a favorable binding process researchgate.net. While specific ΔGbind values for this compound are not available in the literature, the structural similarities to known inhibitors suggest it would also exhibit a favorable binding energy.

A key feature of the 17β-HSD1 active site is a flexible loop that can adopt different conformations, influencing ligand entry and binding nih.gov. The binding of a ligand like this compound is expected to induce a specific conformation of this loop, leading to a stable ternary complex with the enzyme and its cofactor (e.g., NADP+).

Analysis of molecular interactions

The binding of steroidal ligands within the 17β-HSD1 active site is characterized by a combination of specific hydrogen bonds and extensive hydrophobic interactions.

Hydrogen Bonds: The 17-hydroxyl group of this compound is predicted to form a crucial hydrogen bond with the catalytic residues Tyr155 and Ser142 at one end of the binding pocket. At the other end, the 3-keto group is expected to interact with residues such as His221. These hydrogen bonds are critical for anchoring the ligand in the correct orientation for interaction.

| Interaction Type | Functional Group on Ligand | Potential Interacting Residues in 17β-HSD1 |

|---|---|---|

| Hydrogen Bond Donor | 17β-hydroxyl | Tyr155, Ser142 |

| Hydrogen Bond Acceptor | 3-keto | His221 |

| Hydrophobic Interactions | Steroid Scaffold (Rings A, B, C, D) | Val143, Met147, Leu149, Pro150, Phe192, Met193 |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of a molecule, which are fundamental to its interaction with biological targets.

Electronic structure analysis and conformational preferences

Density Functional Theory (DFT) is a commonly used quantum chemical method to analyze the electronic structure of molecules like this compound. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For related steroid inhibitors, a reduced HOMO-LUMO gap has been associated with increased chemical reactivity and binding ability to 17β-HSD1 mdpi.com.

Conformational analysis, often performed using computational methods, is crucial for understanding the three-dimensional shape of the molecule. Steroids are known to exist in multiple conformations, and their biological activity is often dependent on adopting a specific low-energy conformation that fits the receptor's binding site nih.gov. The presence of the double bonds at the 5(10) and 9(11) positions in this compound significantly influences its conformational flexibility and preferred geometry compared to saturated steroid skeletons.

Reactivity predictions and transition state analysis for transformations

Quantum chemical calculations can also be used to predict the reactivity of different parts of the molecule. For instance, the electrostatic potential map can identify nucleophilic and electrophilic sites, which are prone to participating in interactions with the protein.

Furthermore, these methods can be employed to model chemical transformations, such as the enzymatic reduction of the 3-keto group or oxidation of the 17-hydroxyl group. By calculating the energy of the transition state for such a reaction, one can predict the likelihood and rate of the transformation. This is particularly relevant for understanding how this compound might act as a substrate or an inhibitor of enzymes like 17β-HSD1.

Influence of Structural Modifications on Molecular Recognition

The study of structurally related compounds is essential for understanding the SAR of this compound. By comparing the binding affinities and activities of various derivatives, researchers can deduce the importance of specific functional groups and structural features for molecular recognition.

Impact of double bond positions and stereochemistry (e.g., Δ5(10), Δ9(11))

This specific dienone configuration is often explored in the context of aromatase inhibitors. Aromatase is a key enzyme that converts androgens to estrogens, and its inhibition is a therapeutic strategy for estrogen-dependent cancers. drugs.com The Δ5(10), Δ9(11)-diene structure can be found in intermediates used for the synthesis of various biologically active steroids. For instance, the related compound Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal is noted as an antiprogestational and antiglucocorticoid antagonist. scbt.comlgcstandards.com

Effects of substitutions at C-17, C-3, and other positions

Modifications at key carbon positions, particularly C-3 and C-17, are fundamental to SAR studies.

C-3 Position: The ketone at the C-3 position is crucial for the activity of many steroid inhibitors. In the target compound, this ketone is part of the dienone system. Protecting this ketone, for example, by forming a ketal such as in 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one, creates a synthetic intermediate that can be used to introduce other modifications before restoring the ketone. nih.govpharmacompass.com The nature of the C-3 position is vital; for instance, in related estrogenic compounds, a phenolic hydroxyl group at C-3 is essential for receptor binding. Replacing it with other groups or altering the A-ring's aromaticity, as seen in the dienone structure, typically abolishes estrogenic activity but can introduce other functionalities, such as enzyme inhibition. nih.gov

C-17 Position: The 17-beta-hydroxyl group (17β-OH) is a key feature for interaction with many steroid-binding proteins. Its presence and orientation are critical. In contrast, a ketone at C-17 (a 17-one) often results in a different biological profile. For example, estrone (B1671321) (with a 17-keto group) is a less potent estrogen than estradiol (with a 17β-OH group). chemspider.com

Substitutions at C-17 can significantly modulate activity. Attaching different ester groups to the 17β-hydroxyl can turn the molecule into a prodrug. While short-chain esters like acetate (B1210297) or valerate (B167501) are readily hydrolyzed back to the active 17β-OH form, longer-chain fatty acid esters are less effective at binding to the estrogen receptor directly. nih.gov This indicates that a free 17β-hydroxyl group is often necessary for receptor interaction, and esterification serves primarily to alter the pharmacokinetics. nih.gov Introducing other functionalities, such as a cyanomethyl group at C-17, can lead to potent anticancer agents that may act through multiple mechanisms, including microtubule disruption. nih.gov

The table below summarizes the effects of substitutions on related estra-diene/triene scaffolds based on available research.

| Compound/Analog | Modification | Observed Effect/Significance | Reference |

| Estra-1,4-dien-3-ones | Δ1,4-dien-3-one system | Structural element in substrate-like aromatase inhibitors. | mdpi.com |

| 17-cyanomethyl-estra-1,3,5(10)-trienes | C-17 cyanomethyl group | Potent antiproliferative effects against cancer cells. | nih.gov |

| 3-ferrocenyl-estra-1,3,5 (10)-triene-17-one | C-3 ferrocenyl group | Showed antiproliferative effects on breast cancer cell lines. | nih.gov |

| Estradiol-17-esters (e.g., Valerate) | C-17 esterification | Act as prodrugs, requiring hydrolysis to free estradiol for receptor binding. | nih.gov |

| 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one | C-3 ketal protection | A synthetic intermediate used in the preparation of other steroids. | nih.gov |

Stereoisomeric effects on binding and enzymatic activity

Stereochemistry, the three-dimensional arrangement of atoms, is paramount for the biological activity of steroids. The specific spatial orientation of functional groups and the conformation of the steroid rings determine the molecule's ability to bind to its target.

The configuration at C-17 is a classic example. The 17β-hydroxyl isomer is typically the most active form for binding to the estrogen receptor and for activity at 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. nih.gov The 17α-isomer is usually much less active. This is because the binding pocket of the target protein is exquisitely shaped to accommodate the β-orientation.

Similarly, the stereochemistry of the ring junctions (C/D ring junction, for example) has a profound impact. Natural estrogens have a trans-C/D ring junction. Inversion of this stereocenter to create a 13-alpha (13α) steroid, which has a cis-C/D junction, drastically alters the shape of the D-ring and leads to a complete loss of estrogenic activity. mdpi.com However, these hormonally inactive scaffolds can be used to design other types of biologically active agents, such as aromatase inhibitors, without the confounding estrogenic effects. mdpi.com

Enzyme kinetics and X-ray crystallography studies have shown that enzymes like 17β-HSD1 can bind steroids in different orientations, but the precise stereochemistry dictates the outcome of the enzymatic reaction. nih.gov The rigid framework of the natural 13β-estrone derivatives ensures well-defined distances between oxygen functionalities, which is essential for binding to enzymes and receptors. mdpi.com Any deviation from this natural stereochemistry can lead to significantly different biological outcomes.

Advanced Analytical Research Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural determination of 17beta-Hydroxyestra-5(10),9(11)-dien-3-one, offering insights into its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Through the analysis of the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

¹H-NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. Key expected signals would include those for the vinyl protons in the A and C rings, the proton at the C17 position bearing the hydroxyl group, and the various methylene (B1212753) and methine protons of the steroid backbone. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for the specific isomeric structure.

¹³C-NMR complements ¹H-NMR by providing a spectrum of the carbon framework. Distinct signals are expected for the carbonyl carbon at C3, the olefinic carbons at C5, C10, C9, and C11, the hydroxyl-bearing carbon at C17, and the remaining saturated carbons of the steroid skeleton.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C3 | ~199 |

| C5 | ~125 |

| C10 | ~140 |

| C9 | ~120 |

| C11 | ~135 |

| C17 | ~81 |

Note: These are estimated values and require experimental verification.

Mass Spectrometry (MS) Techniques (HR-LC-MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for its sensitive quantification in biological samples.

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC), allows for the precise determination of the compound's molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound (C₁₈H₂₄O₂), the expected exact mass would be approximately 272.1776.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic technique for steroid analysis. Prior to analysis, the compound is typically derivatized, for example, by silylation, to increase its volatility and thermal stability. The resulting mass spectrum shows characteristic fragmentation patterns that can be used for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of steroids in complex matrices like urine and plasma. This technique offers high selectivity and sensitivity by selecting a precursor ion (the molecular ion of the compound) and then fragmenting it to produce specific product ions. The transitions between the precursor and product ions are highly specific to the analyte. For related nandrolone (B1676933) metabolites, LC-MS/MS methods have been extensively developed for anti-doping control.

A representative table of expected mass spectrometric data is provided below:

| Technique | Ionization Mode | Expected m/z |

| HRMS | ESI+ | [M+H]⁺ ≈ 273.1851 |

| GC-MS (as TMS derivative) | EI | Molecular ion and characteristic fragments |

| LC-MS/MS | ESI+ | Specific precursor -> product ion transitions |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

Key expected absorption bands would include:

A strong, broad band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group at C17.

A sharp, strong band around 1665 cm⁻¹ characteristic of the C=O stretching vibration of the α,β-unsaturated ketone in the A-ring.

Bands in the region of 1650-1600 cm⁻¹ due to the C=C stretching vibrations of the two double bonds in the steroid nucleus.

| Functional Group | Expected IR Absorption Band (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C=O (α,β-unsaturated ketone) | ~1665 (strong) |

| C=C (alkene) | ~1650-1600 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the molecule, thereby establishing its absolute configuration and conformational details. As of now, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of steroids. A reversed-phase HPLC method, using a C18 column, is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

When coupled with a mass spectrometer, HPLC becomes a powerful analytical tool (LC-MS) for both the identification and quantification of this compound, even at very low concentrations. This is particularly relevant in the context of metabolism studies and doping control. The development of a stability-indicating HPLC method would also be crucial for assessing the purity of the compound in pharmaceutical preparations.

A hypothetical HPLC method is outlined below:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength or Mass Spectrometry |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the analysis of steroids, including "this compound". However, due to the low volatility of this steroid, direct analysis is challenging. Therefore, a critical prerequisite for successful GC-MS analysis is the conversion of the compound into a more volatile derivative. This is typically achieved through derivatization reactions that target the hydroxyl and ketone functional groups.

The primary role of GC-MS in this context is to separate the derivatized analyte from other components in a mixture and to provide detailed structural information through mass spectrometry. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used to identify the compound and elucidate its structure. For quantitative analysis, the intensity of a specific ion or the total ion current is measured and compared to that of a known standard.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of steroids. analis.com.my It is particularly valuable for monitoring the progress of chemical reactions, such as the synthesis of "this compound", and for assessing the purity of the final product. researchgate.net

In the context of this compound, TLC is typically performed on silica (B1680970) gel plates. nih.gov A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, a mixture of solvents, ascends the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.

The choice of the mobile phase is critical for achieving good separation. For steroids of intermediate polarity like "this compound", common mobile phases consist of mixtures of a non-polar solvent, such as hexane (B92381) or toluene, and a more polar solvent, like ethyl acetate (B1210297) or acetone (B3395972). The ratio of these solvents is adjusted to optimize the separation. For a closely related compound, 3,17-dioxo estra-5(10), 9(11)-diene, a mobile phase of cyclohexane/ethyl acetate (75:25) on a silica gel plate resulted in an Rf value of 0.25. google.com For nandrolone decanoate, a mobile phase of n-hexane-ethyl acetate (42.5:7.5) on a cyanogen-modified silica gel plate yielded an Rf value of 0.57. researchgate.net

After development, the separated spots are visualized. Since steroids with a conjugated ketone system, like the one present in the target molecule, can absorb ultraviolet (UV) light, the spots can often be detected by viewing the plate under a UV lamp (typically at 254 nm). Alternatively, various staining reagents can be used to visualize the spots, such as a spray of sulfuric acid followed by heating, which often produces colored spots characteristic of steroids. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify compounds, although it should be confirmed with a reference standard.

Table 1: TLC Parameters for Related Steroids

| Compound | Stationary Phase | Mobile Phase | Detection | Rf Value |

|---|---|---|---|---|

| 3,17-dioxo estra-5(10), 9(11)-diene | Silica gel | Cyclohexane/Ethyl Acetate (75:25) | Not specified | 0.25 google.com |

| Nandrolone Decanoate | Cyanogen-modified silica gel 60F254 | n-Hexane/Ethyl Acetate (42.5:7.5) | UV (245 nm) | 0.57 researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis by techniques such as GC-MS and LC-MS. For "this compound", derivatization is essential for GC-MS and can be beneficial for LC-MS to enhance sensitivity and chromatographic performance.

Silylation for GC-MS analysis (e.g., TMS derivatives, MSTFA)

Silylation is the most common derivatization technique for steroids prior to GC-MS analysis. This process involves the replacement of active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ethers are more volatile, more thermally stable, and less polar than the parent steroid, making them ideal for GC analysis.

The most widely used silylating agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with a catalyst such as trimethylsilyl iodide (TMSI) or ammonium (B1175870) iodide (NH4I). The reaction is typically carried out by heating the steroid with an excess of the silylating reagent in a suitable solvent. For "this compound", both the 17-hydroxyl group and the 3-keto group (after enolization) can be silylated. The derivatization of the hydroxyl group is generally straightforward, while the enolization of the ketone may require more stringent conditions.

The resulting TMS derivative of "this compound" will have a significantly lower boiling point and will exhibit better chromatographic behavior, resulting in sharper and more symmetrical peaks in the gas chromatogram. In the mass spectrometer, the TMS derivatives of steroids often produce characteristic fragmentation patterns, including a prominent molecular ion (M+•) and specific fragment ions resulting from the loss of TMS groups or parts of the steroid skeleton. This fragmentation is invaluable for structural confirmation.

Other functional group-selective derivatization for LC-MS

While LC-MS does not have the same volatility requirement as GC-MS, derivatization can still be employed to improve the performance of the analysis. researchgate.netnih.gov For "this compound", derivatization for LC-MS would primarily aim to enhance the ionization efficiency of the molecule, leading to increased sensitivity. nih.gov

One common strategy is the introduction of a group that is easily ionizable by electrospray ionization (ESI), the most common ionization technique used in LC-MS. For example, derivatizing the hydroxyl group with a reagent that introduces a permanent positive charge or a group that is readily protonated can significantly improve the signal in positive ion mode ESI.

Another approach is to derivatize the ketone group. Reagents that react with ketones to form derivatives with high proton affinity or that can be readily detected by other means are employed. For instance, Girard's reagents (Girard's T or Girard's P) react with ketones to form hydrazones that contain a quaternary ammonium group, which provides a permanent positive charge and greatly enhances the ESI response.

The choice of derivatization reagent depends on the specific goals of the analysis, such as the desired level of sensitivity and the type of mass spectrometer being used. In many cases, underivatized LC-MS/MS can provide sufficient sensitivity and specificity for the analysis of steroids, but derivatization remains a valuable tool for challenging applications. nih.govnih.gov

Table 2: Derivatization Strategies for Steroid Analysis

| Analytical Technique | Derivatization Method | Reagent Example | Target Functional Group | Purpose |

|---|---|---|---|---|

| GC-MS | Silylation | MSTFA | Hydroxyl, Ketone (enol) | Increase volatility and thermal stability |

| LC-MS | Acylation | Not specified | Alcoholic hydroxyl groups | Improve analytical sensitivity and specificity nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways to Chiral Intermediates

The creation of steroids with precise stereochemistry is fundamental to understanding their biological function. Future research should prioritize the development of efficient, stereoselective synthetic routes to 17beta-Hydroxyestra-5(10),9(11)-dien-3-one and its chiral precursors.

A primary avenue for exploration is the application of biocatalysis. The use of whole-cell microorganisms and isolated enzymes offers unparalleled chemo-, regio-, and enantioselectivity in steroid transformations. nih.govnih.govresearchgate.net Research efforts could focus on identifying and engineering enzymes, such as ketoreductases from species like Pichia glucozyma, which have demonstrated high stereoselectivity in the reduction of various ketones to their corresponding (S)-alcohols. unimi.it Such enzymes could be pivotal in establishing the C17-beta hydroxyl configuration with high fidelity.

Furthermore, modern convergent synthetic strategies offer a powerful alternative to traditional linear syntheses. A recently developed platform for assembling partially aromatic steroids, which features a metallacycle-mediated annulative cross-coupling followed by an acid-mediated vinylcyclopropane (B126155) rearrangement, could be adapted for this target. nih.gov This approach allows for the asymmetric construction of the steroidal core in just a few steps, providing a flexible and efficient pathway to novel chiral intermediates that are otherwise difficult to access. nih.gov

| Potential Synthetic Strategy | Key Methodologies | Anticipated Advantages | Relevant Research Area |

| Biocatalytic Synthesis | Whole-cell biotransformation, Isolated ketoreductases (KREDs) | High enantiomeric and regioselectivity, Environmentally benign conditions. researchgate.net | Green Chemistry, Biocatalysis |

| Convergent Asymmetric Synthesis | Metallacycle-mediated annulation, Vinylcyclopropane rearrangement cascade | High efficiency, Flexibility, Access to non-natural enantiomers. nih.gov | Organic Synthesis, Medicinal Chemistry |

Comprehensive Enzymatic Characterization of Metabolism in Diverse Organisms

Understanding the metabolic fate of this compound is crucial for contextualizing its potential biological impact. Future studies should undertake a thorough characterization of its metabolism in a variety of organisms, including livestock species (e.g., bovine) and human-relevant systems. ugent.benih.gov

Drawing parallels from the metabolism of related compounds like nandrolone (B1676933), key enzymatic pathways to investigate include:

Hydroxylation: Cytochrome P450 (CYP) monooxygenases are central to steroid metabolism, catalyzing hydroxylation at various positions on the steroid nucleus. mdpi.comnih.gov Recent advances in identifying and engineering P450s from fungal and bacterial sources allow for highly specific C-H functionalization. nih.govrsc.org For example, engineered P450BM3 variants have achieved nearly perfect regio- and diastereoselective hydroxylation of steroids at the C16-position. acs.org A comprehensive study would involve screening a panel of such enzymes to identify which isoforms metabolize the dienone scaffold and at which positions (e.g., C6, C16), thereby altering its biological properties.

Reduction/Oxidation: The 3-keto and 17-hydroxy groups are prime targets for oxidoreductases. The activity of 17β-hydroxysteroid dehydrogenases (17β-HSDs) would determine the equilibrium between this compound and its 17-keto counterpart, estra-5(10),9(11)-diene-3,17-dione. sigmaaldrich.com

Conjugation: Phase II metabolism, involving conjugation with glucuronic acid or sulfate, is a common route for steroid excretion. ugent.be Identifying the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes responsible for this process is essential.

These investigations should be conducted using in-vitro models with liver microsomes and recombinant enzymes, as well as in-vivo studies in relevant animal models to create a complete metabolic map. nih.gov

Advanced Computational Modeling of Steroid-Protein Interactions

Computational methods are indispensable tools for predicting and understanding how a steroid interacts with its biological targets. Molecular docking and molecular dynamics (MD) simulations should be employed to explore the binding of this compound with key nuclear receptors, primarily the androgen receptor (AR) and estrogen receptor (ER).

Molecular docking studies can predict the binding affinity and orientation of the compound within the ligand-binding domain (LBD) of these receptors. mdpi.com Based on studies of other androgens, key amino acid residues in the AR's LBD, such as N705, R752, Q711, and T877, are critical for stabilizing the ligand through hydrogen bonds and hydrophobic interactions. endocrine-abstracts.org Docking simulations would reveal how the unique 5(10),9(11)-diene structure influences interactions with these and other residues like M745 and W741. endocrine-abstracts.org

MD simulations can further refine these models, providing insight into the stability of the steroid-receptor complex and the conformational changes induced upon binding. mdpi.com This is particularly important as receptor conformation (agonist vs. antagonist) can be influenced by the ligand's structure. mdpi.com Such computational approaches can help generate hypotheses about the compound's potential as an agonist or antagonist and guide the synthesis of more specific derivatives. nih.gov

| Computational Method | Objective | Key Parameters/Outputs | Example Target Proteins |

| Molecular Docking | Predict binding mode and affinity. | Binding energy (kcal/mol), Hydrogen bond interactions, Hydrophobic contacts. nih.gov | Androgen Receptor (AR), Estrogen Receptor (ER) |

| Molecular Dynamics | Assess complex stability and conformational changes. | Root Mean Square Deviation (RMSD), Ligand-protein interaction timeline. | AR-ligand complex, ER-ligand complex |

Exploration of Reactivity under Alternative Chemical and Biochemical Conditions

The dienone functional group is known for its rich and diverse reactivity, which remains largely unexplored for this specific scaffold. Future research should investigate the compound's transformations under various chemical and biochemical conditions to unlock novel derivatives and reaction pathways.

Photochemistry: Cross-conjugated dienones can undergo characteristic photochemical rearrangements, such as the di-pi-methane rearrangement, when exposed to UV light. youtube.com This process can lead to the formation of complex, caged structures with unique biological profiles. youtube.com Additionally, acid-catalyzed dienone-phenol rearrangements could be explored, potentially leading to the aromatization of the A-ring and the formation of novel phenolic steroids. youtube.comwikipedia.org The integration of photochemistry with continuous flow technology could enable safer and more efficient synthesis of these derivatives. hims-biocat.eu

Novel Catalysts: The two carbon-carbon double bonds are prime targets for catalytic oxidation. researchgate.net The use of modern catalytic systems, including metal catalysts (e.g., rhodium, ruthenium) and environmentally friendly oxidants like hydrogen peroxide, could yield valuable epoxides or diols. nih.govresearchgate.netgoogle.com These functionalized products can serve as intermediates for a wide range of other steroid derivatives. rsc.org

Design of Research Probes Based on the this compound Scaffold

The unique structure of this compound makes it an attractive scaffold for the design of specialized research probes to investigate steroid receptor biology. researchgate.net By attaching reporter molecules, this compound could be converted into a tool for visualizing and quantifying receptor presence and activity in cells and tissues.

Future work could focus on synthesizing:

Fluorescent Probes: Covalently linking a fluorescent dye (e.g., Cy3) or a fluorescent gold nanocluster to the steroid core would enable direct visualization of receptor localization in live cells via microscopy. nih.govnih.gov The design must carefully consider the attachment point and linker length to ensure that binding affinity to the target receptor is maintained.

Radiolabeled Probes: Introducing a radionuclide, such as Fluorine-18, would create a tracer for non-invasive in-vivo imaging techniques like Positron Emission Tomography (PET). nih.gov Such probes would be invaluable for studying receptor distribution in whole organisms and could have applications in oncology for imaging steroid receptor-positive tumors. nih.gov

Activity-Based Probes: These probes form a covalent bond with their target, allowing for the specific labeling and identification of active enzymes or receptors. An activity-based probe derived from this scaffold could be used to profile specific steroid-metabolizing enzymes in complex biological samples. nih.gov

The development of such probes would provide powerful tools for fundamental research in endocrinology and could pave the way for new diagnostic strategies. licorbio.com

Q & A

Q. What synthetic methodologies are most effective for generating 17β-Hydroxyestra-5(10),9(11)-dien-3-one, and what are their limitations?

The compound is synthesized via photoisomerization of β,γ-unsaturated cyclic ketones. Direct irradiation of precursor molecules (e.g., 17β-hydroxyestra-5(10)-en-3-one) induces 1,3 acyl shifts, forming the target compound. Key limitations include low yields due to competing photodecarbonylation pathways and the requirement for precise wavelength control (e.g., acetone sensitization may not yield isolable products). Structural validation via X-ray crystallography is critical to confirm product identity .

Q. How can researchers verify the purity and structural integrity of 17β-Hydroxyestra-5(10),9(11)-dien-3-one?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon shifts to confirm the dienone chromophore and semiplanar A-ring conformation.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve ambiguities in stereochemistry, especially for photoproducts like 2,10-cyclo derivatives .

Purity assessment requires HPLC with UV detection (λ ~240 nm) due to the conjugated dienone system.

Q. What spectroscopic characteristics distinguish 17β-Hydroxyestra-5(10),9(11)-dien-3-one from structurally similar steroids?

The compound exhibits unique UV-Vis absorption (λmax ~245 nm) from the 1,3,5-dienone chromophore. Infrared (IR) spectroscopy shows a carbonyl stretch at ~1680 cm⁻¹, while ¹H NMR reveals distinct olefinic proton resonances (δ 5.5–6.2 ppm) and a deshielded C17 hydroxyl proton (δ ~3.8 ppm). Comparative analysis with methylated analogs (e.g., 17α-methyl derivatives) can resolve ambiguities .

Advanced Research Questions

Q. How do conformational dynamics of the A-ring influence the photochemical reactivity of 17β-Hydroxyestra-5(10),9(11)-dien-3-one?

The semiplanar A-ring conformation promotes unusual 1,3 acyl shifts over typical 1,2 shifts. Computational modeling (e.g., DFT) can map transition states, while variable-temperature NMR captures conformational flexibility. Experimental validation involves synthesizing constrained analogs (e.g., cyclopropane-fused derivatives) to test reaction pathways .

Q. What experimental strategies resolve contradictions in spectral data for photoproducts of this compound?

Contradictions often arise from overlapping signals in NMR or competing reaction pathways. Strategies include:

Q. How can researchers optimize reaction conditions to minimize photodecarbonylation side products?

- Wavelength Control: Use monochromatic light (e.g., 300 nm) to selectively excite the dienone chromophore.

- Temperature Modulation: Lower temperatures reduce kinetic energy, favoring 1,3 shifts over decarbonylation.

- Additive Screening: Introduce triplet quenchers (e.g., naphthalene) to suppress radical intermediates .

Q. What methodologies enable systematic literature reviews for identifying understudied derivatives or analogs of this compound?

- Database Searches: Use SciFinder or Reaxys with substructure filters (e.g., estra-dienone core).

- Citation Tracking: Follow references in foundational papers (e.g., Whitlock & Siefken, 1968, cited in ).

- Text Mining: Apply NLP tools to extract reaction conditions or spectral data from patents and journals .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in photochemical experiments involving this compound?

- Document Irradiation Parameters: Include light source (e.g., Hg lamp), wavelength filters, and reaction vessel geometry.

- Standardize Purification: Use preparative HPLC with defined columns (e.g., C18, 5 µm) and mobile phases.

- Deposit Raw Data: Share NMR FIDs, crystallographic .cif files, and HPLC chromatograms in supplementary materials .

Q. How should researchers address discrepancies in reported synthetic yields across studies?

- Control for Oxygen: Degas solvents to prevent radical-mediated side reactions.

- Quantify Quantum Yields: Use actinometry to compare photon efficiency under varying conditions.

- Collaborative Validation: Reproduce key experiments in independent labs .

Data Presentation and Publication Guidelines